molecular formula C14H16BrNO2 B3082777 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one CAS No. 1134334-74-9

3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one

Cat. No.: B3082777
CAS No.: 1134334-74-9
M. Wt: 310.19 g/mol
InChI Key: GPRZMXNBNAEJAG-UHFFFAOYSA-N
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Description

3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one is a specialist synthetic intermediate of significant interest in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor in the synthesis of more complex indole-bearing molecules. The compound features a reactive bromomethylketone moiety, which allows it to act as an alkylating agent, facilitating ring closure or extension reactions. This makes it particularly valuable for constructing the ergoline scaffold, a core structure found in a diverse range of biologically active compounds [https://pubchem.ncbi.nlm.nih.gov/]. Researchers utilize this chemical to study structure-activity relationships and to develop novel synthetic methodologies for accessing pharmacologically relevant indole derivatives in a controlled laboratory setting. Its application is strictly confined to chemical synthesis research and analytical standard development.

Properties

IUPAC Name

3-bromo-1-(6-methoxy-1-methylindol-3-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9(7-15)14(17)12-8-16(2)13-6-10(18-3)4-5-11(12)13/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZMXNBNAEJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)C1=CN(C2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one typically involves the bromination of a precursor compound followed by a series of organic reactions to introduce the methoxy and methyl groups. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one exhibit significant anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the indole ring could enhance cytotoxicity against various cancer cell lines .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. A study highlighted that indole derivatives could modulate neurotransmitter systems, providing a protective effect against neuronal damage . This opens avenues for research into its efficacy in conditions like Alzheimer's and Parkinson's diseases.

Proteomics Research

This compound is utilized in proteomics as a chemical probe to study protein interactions and functions. Its ability to selectively bind to specific proteins makes it a valuable tool for elucidating complex biological pathways .

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on kinases involved in cancer progression. By inhibiting these enzymes, researchers can potentially halt tumor growth and metastasis, making it a candidate for further development as a therapeutic agent .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a p-type semiconductor could enhance the efficiency of these devices .

Case Study 1: Anticancer Research

In a recent study published in Cancer Letters, researchers synthesized a series of indole derivatives, including this compound. The results indicated a significant reduction in cell viability of breast cancer cell lines when treated with this compound, suggesting its potential as a lead compound for further drug development.

Case Study 2: Neuroprotection

A collaborative study between institutions examined the neuroprotective effects of various indole derivatives, including our compound of interest. The results indicated that it significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents, highlighting its potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity and leading to therapeutic effects. The compound may bind to specific molecular targets, such as proteins or nucleic acids, and influence cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

a) 3-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one
  • The additional methyl group at the 2-position may enhance steric hindrance .
b) 3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one
  • Substituents : 5-methoxyindole (vs. 6-methoxy in the target).
  • Key Differences : The shifted methoxy group alters electronic distribution on the indole ring, which could influence reactivity or binding interactions in biological systems .
c) 3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
  • Substituents : 1,2,5-trimethylindole.
  • Molecular weight: 308.21 g/mol (C₁₅H₁₈BrNO) .

Modifications in the Bromo-Propanone Chain

a) 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
  • Structure: Bromine at the 2-position of propanone; 1-phenylsulfonyl group on indole.
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, altering electronic properties and reactivity. Crystal structure data (monoclinic, P2₁/c, a = 8.7539 Å, b = 10.9968 Å) suggest distinct packing interactions compared to methoxy-substituted analogs .
b) 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
  • Structure : Bromomethyl substituent on indole.
  • Key Differences: The bromomethyl group introduces a reactive site for further functionalization, unlike the stable bromo-propanone chain in the target compound .

Non-Indole Brominated Analogs

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one
  • Structure : Prop-2-en-1-one core with phenyl substituents; lacks indole.

Structural and Functional Implications

Electronic Effects

  • Electron-Donating Groups (e.g., 6-methoxy) : Enhance solubility and may stabilize charge-transfer interactions.

Steric and Molecular Weight Considerations

  • Methyl vs. Methoxy : Methyl groups increase steric bulk but reduce polarity.
  • Molecular Weight Range : 308–392 g/mol (e.g., sulfonyl-containing analogs are heavier, impacting pharmacokinetics) .

Biological Activity

3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one is a synthetic compound belonging to the indole derivative class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C₁₄H₁₆BrNO₂
Molecular Weight 310 g/mol
CAS Number 1134334-74-9
MDL Number MFCD12027491
Hazard Classification Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular processes. The indole moiety allows for effective binding to these targets, influencing pathways such as:

  • Signal Transduction : Modulating pathways that affect cellular responses.
  • Gene Expression : Altering the transcription of specific genes.
  • Metabolic Pathways : Influencing metabolic processes at the cellular level.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, comparable to established antibiotics.

Cytotoxicity Studies

In cytotoxicity assays, the compound demonstrated relatively low toxicity against human fibroblast cells (HPF-hTERT), indicating a favorable therapeutic index. The ratio of antimicrobial activity to cytotoxicity was notably high, suggesting potential for further development as an antibacterial agent.

Study on Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated:

  • MIC Values : Ranged from 0.5 µg/mL for Gram-positive bacteria (e.g., Staphylococcus aureus) to higher concentrations for Gram-negative bacteria.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus0.5
    Escherichia coli8
    Klebsiella pneumoniae2

In Vivo Toxicity Assessment

Further investigations into the in vivo toxicity revealed that the compound had a favorable safety profile in animal models. The LD50 and LD10 values indicated low acute toxicity, supporting its potential for therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one?

The compound is typically synthesized via Friedel-Crafts acylation or similar electrophilic substitution reactions. A common approach involves reacting 6-methoxy-1-methylindole with α-bromo ketones, such as 3-bromo-2-methylpropanoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key steps include:

  • Substrate preparation : Purification of 6-methoxy-1-methylindole via recrystallization.
  • Reaction optimization : Monitoring reaction progress using TLC or HPLC to ensure completion .
  • Work-up : Neutralization of the catalyst, extraction with dichloromethane, and column chromatography for purification.

Q. How is the purity and structural identity of the compound validated?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at C6, methyl at N1) .
    • FTIR : Verifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and bromine presence via C-Br vibrations .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the typical biological activities associated with this indole derivative?

Indole derivatives, including this compound, exhibit antibacterial, antifungal, and antitumor activities. The bromine atom enhances electrophilicity, potentially improving binding to biological targets like enzymes or DNA . Preliminary assays might include:

  • Antimicrobial testing : Disk diffusion against E. coli or S. aureus.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

  • X-ray crystallography : Single crystals are grown via slow evaporation (e.g., acetone/hexane). Data collection uses MoKα radiation (λ = 0.71073 Å), and structures are solved using SHELXT (direct methods) and refined with SHELXL .
  • Challenges :
    • Disorder : Bromine or methyl groups may exhibit positional disorder, requiring PART commands in SHELXL.
    • Twinned data : Use TWIN/BASF commands for refinement .
      Example parameters: Monoclinic P2₁/c space group, a = 8.75 Å, β = 99.23°, Z = 4 .

Q. How can synthetic yields be improved, and what factors lead to contradictory results in literature?

  • Optimization strategies :
    • Catalyst screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions.
    • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophile stability .
  • Data contradictions : Variability in yields (30–70%) often stems from:
    • Moisture sensitivity : Strict anhydrous conditions are critical for reproducibility .
    • Substrate ratios : Excess indole derivative (1.5 eq) improves acylation efficiency .

Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?

  • Docking studies : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) evaluates binding affinity.
  • DFT calculations : Assess electronic properties (HOMO/LUMO) to predict reactivity sites .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) .

Q. How do substituent modifications (e.g., methoxy vs. bromo) impact biological activity?

  • Case study : Replacing the 6-methoxy group with a hydroxyl reduces lipophilicity, altering membrane permeability .
  • Bromine effects : Bulkier halogens (e.g., Br vs. Cl) enhance steric hindrance, potentially reducing off-target interactions .
  • Experimental design : Parallel synthesis of analogs followed by IC₅₀ comparisons in bioassays .

Methodological Considerations

Q. How can researchers address limitations in experimental reproducibility for this compound?

  • Protocol standardization :
    • Detailed SOPs : Document reaction conditions (e.g., temperature, stirring rate).
    • Batch validation : Replicate synthesis in triplicate to assess variability .
  • Analytical cross-checks : Use HRMS to confirm molecular weight and detect impurities .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

  • 2D NMR :
    • HMBC : Correlates indole C3 with the carbonyl carbon.
    • NOESY : Confirms spatial proximity of methyl and methoxy groups .
  • XPS : Validates bromine oxidation state (binding energy ~70 eV for Br 3d) .

Q. How can this scaffold be modified for targeted drug delivery?

  • Prodrug strategies : Introduce ester linkages at the ketone for hydrolytic activation .
  • Conjugation : Attach PEG chains or antibody fragments via the indole nitrogen to enhance solubility or specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one

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